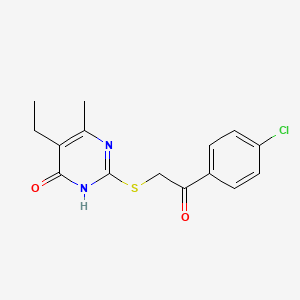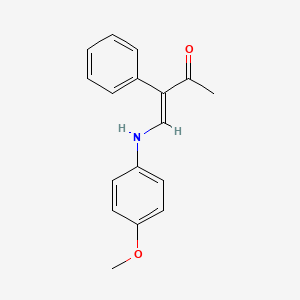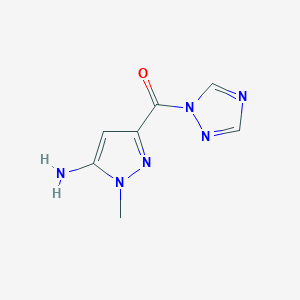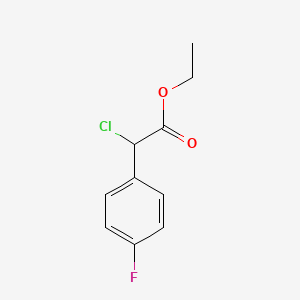![molecular formula C20H23NO6S B2489448 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate CAS No. 1327176-89-5](/img/structure/B2489448.png)
methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research on similar compounds emphasizes the importance of specific reactions and conditions for synthesis. For example, the synthesis of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene highlights the intricate methods used to produce materials with specific properties, including photochromic behavior induced by illumination with light (Ortyl, Janik, & Kucharski, 2002). Such methodologies could potentially be adapted for the synthesis of the target compound, emphasizing controlled polymerization and functionalization techniques.
Molecular Structure Analysis
The study of similar compounds' molecular and crystal structures, such as the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, provides insights into structural analyses pertinent to understanding the target compound's molecular geometry and electronic properties (Shabir et al., 2020). Such analyses can elucidate the effects of substituents on molecular stability and reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups can inform the reactivity of the target compound. The competitive formation of various heterocyclic structures from reactions involving vinyl sulfones illustrates the complex reactivity these molecules can exhibit, which may be relevant when considering the functional groups present in the target molecule (Vasin et al., 2015).
Physical Properties Analysis
The synthesis and thermal properties of copolymers, such as those from 3-hydroxy-4-acetylphenyl methacrylate with methyl acrylate, offer a window into understanding the physical properties that might be expected from the target compound, including its behavior under different thermal conditions (Mary & Reddy, 1991).
Chemical Properties Analysis
Investigations into the synthesis and reactivity of related acrylate compounds, such as the base-promoted in situ generation of methyl acrylate from dimethyl 3, 3'-dithiodipropionate, highlight mechanisms that could be relevant to understanding the chemical behavior of the target compound (Hamel & Girard, 2000). Such studies point to the nuanced ways in which the compound might undergo transformations under specific conditions.
Wissenschaftliche Forschungsanwendungen
Cardioprotective Applications
Reduction of Myocardial Infarct Size : A novel indole derivative, C6458, demonstrated cardioprotective efficacy by significantly reducing myocardial infarct size and malondialdehyde levels, indicators of oxidative damage, in rabbits undergoing ischemia-reperfusion. The compound's antioxidant and free radical scavenging properties contribute to its protective effects on the myocardium (Andreadou et al., 2002).
Biochemical Interactions and Metabolism
Metabolism and Toxicity Studies :
- Methylsulfonylmethane Sulfur Integration : Research on methylsulfonylmethane (MSM) suggested its potential as a sulfur source for essential animal amino acids, indicating a role in the natural sulfur cycle and biochemical pathways in animals and microorganisms (Richmond, 1986).
- Inhibition of Xanthine Oxidoreductase : Y-700, a novel inhibitor, showed potent activity against xanthine oxidoreductase, a crucial enzyme in purine metabolism, offering insights into treatments for hyperuricemia and related diseases (Fukunari et al., 2004).
Therapeutic and Pharmacological Insights
Novel Compounds and Therapeutic Effects :
- Atopic Dermatitis Treatment : A synthesized chemical, (E)-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl-3-(3,4-dimethoxyphenyl) acrylate (CSH), showed promising results in treating atopic dermatitis. The compound inhibited inflammatory responses and showed effects comparable to dexamethasone, opening avenues for novel treatments (Kim et al., 2012).
- Antiulcer Effects : 3-[[[2-(3,4-dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511) was found to exhibit significant antiulcer effects in experimental gastric and duodenal ulcers, offering a potential new class of antiulcer compounds (Asano et al., 1990).
Eigenschaften
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(3,4-dimethylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-13-6-8-16(10-14(13)2)28(23,24)19(20(22)27-5)12-21-15-7-9-17(25-3)18(11-15)26-4/h6-12,21H,1-5H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGKIXDCLCGWJQ-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)



![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

